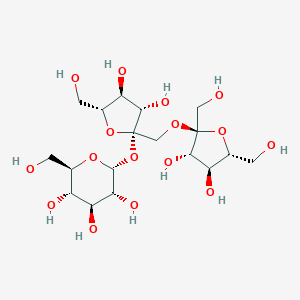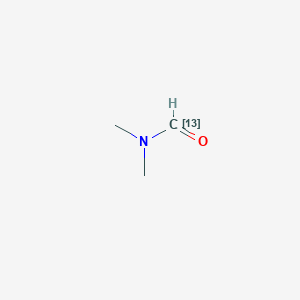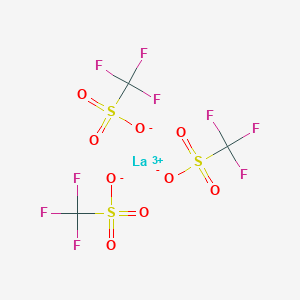
Lanthanum(III) trifluoromethanesulfonate
Overview
Description
Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is a chemical compound that has been extensively studied for its catalytic properties in various organic reactions. It is an effective single-component catalyst that can facilitate the synthesis of amides from esters and amines under mild conditions, demonstrating high selectivity and efficiency . The compound is also involved in the aminolysis of 1,2-epoxides to produce β-amino alcohols with remarkable anti stereoselectivity and regioselectivity . Furthermore, chiral lanthanum triflates have been utilized in asymmetric Diels-Alder reactions, showcasing the unique structure of the triflate and its ability to stereoselectively synthesize enantiomers .
Synthesis Analysis
Lanthanum triflate can be synthesized from lanthanum oxides and various sulfonic acids. For instance, a novel scandium(III) complex with disulfonates as counter anions was prepared from scandium oxides and perfluoropropane-1,3-disulfonic acid, indicating a potential synthetic route for related lanthanum compounds . The synthesis of lanthanide triflates, including lanthanum triflate, involves the combination of lanthanide oxides with trifluoromethanesulfonic acid, resulting in compounds that can be characterized by their optical properties and thermal behavior .
Molecular Structure Analysis
The molecular structure of lanthanum triflate has been characterized using various spectroscopic techniques. Infrared spectra, absorption, and emission spectra indicate that the sulfonate groups are not coordinated to the cation in lanthanide triflate complexes . The structure of the solvated lanthanum(III) ion in different solutions has been determined using EXAFS and large-angle X-ray scattering, revealing a nine water molecule coordination in a tricapped trigonal prismatic configuration in aqueous solutions .
Chemical Reactions Analysis
Lanthanum triflate is known for its catalytic role in a variety of chemical reactions. It catalyzes the acetalization of ketones and aldehydes with methyl orthoformate in methanol, with the catalytic activity increasing across the lanthanide series . Additionally, it has been used to catalyze the synthesis of benzyl ethers from benzyl alcohols using microwave radiation or heating . The compound also plays a role in the thermal decomposition of lanthanide triflates to lanthanide fluoride, carbonyl fluoride, and sulfur dioxide at temperatures above 400°C .
Physical and Chemical Properties Analysis
Lanthanum triflate exhibits interesting physical and chemical properties. Its solubility in anhydrous acetonitrile has been studied, revealing that heavier lanthanide triflates are more soluble under strictly anhydrous conditions . The compound's thermal stability has been analyzed, showing that dehydration occurs in multiple steps and is followed by decomposition at high temperatures . The non-coordinating nature of the triflate anion in lanthanide complexes has been confirmed, which affects the coordination environment and the physical properties of these complexes .
Scientific Research Applications
Use as a Lewis Acid Catalyst in Organic Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: Lanthanum(III) trifluoromethanesulfonate is used as a Lewis acid catalyst in organic synthesis . It functions similarly to aluminium chloride or ferric chloride .
- Method of Application: The exact method of application can vary depending on the specific reaction, but generally, the compound is added to the reaction mixture to catalyze certain transformations .
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate as a catalyst can improve the efficiency and selectivity of various organic reactions .
Use in Aldol Reaction of Silyl Enol Ethers with Aldehydes
- Scientific Field: Organic Chemistry .
- Application Summary: Lanthanum(III) trifluoromethanesulfonate is used in the Aldol reaction of silyl enol ethers with aldehydes . This reaction is a fundamental transformation in organic chemistry, often used in the synthesis of complex molecules.
- Method of Application: The compound is used as a water-tolerant Lewis acid in this reaction . The exact procedure can vary depending on the specific substrates and reaction conditions.
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in this reaction can improve the yield and selectivity of the Aldol product .
Use in Friedel-Crafts Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: Lanthanum(III) trifluoromethanesulfonate is proposed for Friedel-Crafts acylations and alkylations . These reactions are often carried out with AlCl3 as the catalyst in an organic solvent .
- Method of Application: The compound is used as a water-tolerant Lewis acid in these reactions . The exact procedure can vary depending on the specific substrates and reaction conditions.
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in these reactions can improve the yield and selectivity of the product .
Use in Diels-Alder, Aldol, and Allylation Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: Lanthanum(III) trifluoromethanesulfonate catalysts have been used for Diels-Alder, aldol, and allylation reactions .
- Method of Application: The compound is used as a water-tolerant Lewis acid in these reactions . The exact procedure can vary depending on the specific substrates and reaction conditions.
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in these reactions can improve the yield and selectivity of the product .
Use in Michael Additions
- Scientific Field: Organic Chemistry .
- Application Summary: Michael additions are another very important industrial method for creating new carbon-carbon bonds, often with particular functional groups attached .
- Method of Application: Lanthanum(III) trifluoromethanesulfonate catalysts not only enable these reactions to be carried out in water, but can also achieve asymmetric catalysis, yielding a desired enantio-specific or diastereo-specific product .
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in these reactions can improve the yield and selectivity of the product .
Use in C-N Bond-Forming Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: Lanthanum(III) trifluoromethanesulfonate can be used to synthesize pyridine by catalysing either the condensation of aldehydes and amines, or the aza Diels-Alder reaction catalytic synthesis .
- Method of Application: The compound is used as a water-tolerant Lewis acid in these reactions . The exact procedure can vary depending on the specific substrates and reaction conditions.
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in these reactions can improve the yield and selectivity of the product .
Use in Esterifications
- Scientific Field: Organic Chemistry .
- Application Summary: Lanthanum(III) trifluoromethanesulfonate catalysts are used for esterifications . Esterification is a reaction between an alcohol and a carboxylic acid to produce an ester and water .
- Method of Application: The compound is used as a water-tolerant Lewis acid in these reactions . The exact procedure can vary depending on the specific substrates and reaction conditions.
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in these reactions can improve the yield and selectivity of the product .
Use in Aqueous Formaldehyde Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: Some reactions require a mixed solvent, such as aqueous formaldehyde . Lanthanum(III) trifluoromethanesulfonate catalysts have been used in these types of reactions .
- Method of Application: The compound is used as a water-tolerant Lewis acid in these reactions . The exact procedure can vary depending on the specific substrates and reaction conditions.
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in these reactions can improve the yield and selectivity of the product .
Use in Asymmetric Catalysis
- Scientific Field: Organic Chemistry .
- Application Summary: Lanthanum(III) trifluoromethanesulfonate catalysts not only enable reactions to be carried out in water, but can also achieve asymmetric catalysis, yielding a desired enantio-specific or diastereo-specific product .
- Method of Application: The compound is used as a water-tolerant Lewis acid in these reactions . The exact procedure can vary depending on the specific substrates and reaction conditions.
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in these reactions can improve the yield and selectivity of the product .
Use in Synthesizing Pyridine
- Scientific Field: Organic Chemistry .
- Application Summary: Lanthanum(III) trifluoromethanesulfonate can be used to synthesize pyridine by catalysing either the condensation of aldehydes and amines, or the aza Diels-Alder reaction catalytic synthesis .
- Method of Application: The compound is used as a water-tolerant Lewis acid in these reactions . The exact procedure can vary depending on the specific substrates and reaction conditions.
- Results/Outcomes: The use of Lanthanum(III) trifluoromethanesulfonate in these reactions can improve the yield and selectivity of the product .
Safety And Hazards
properties
IUPAC Name |
lanthanum(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.La/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJJZRVGLPOKQT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9LaO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370049 | |
| Record name | Lanthanum tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum(III) trifluoromethanesulfonate | |
CAS RN |
52093-26-2 | |
| Record name | Lanthanum tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum tris(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

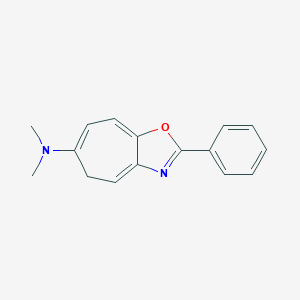
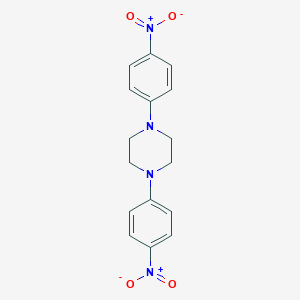
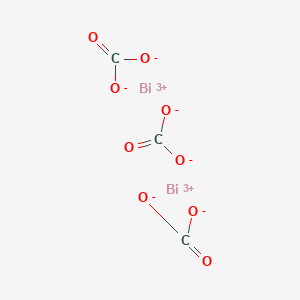
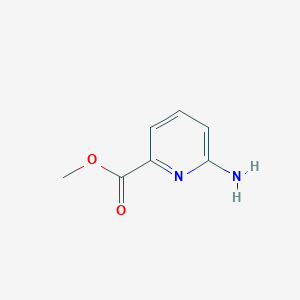
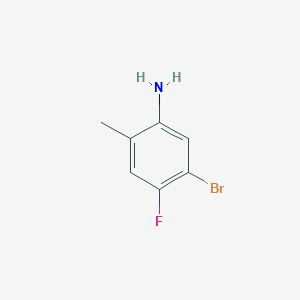
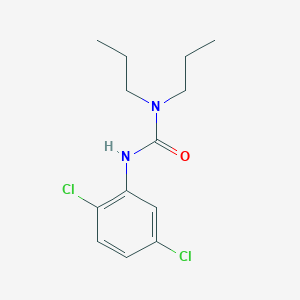
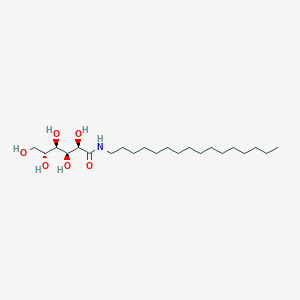
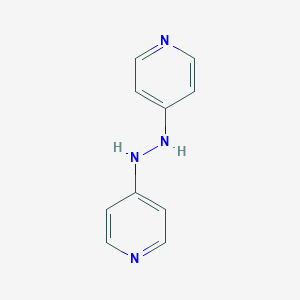
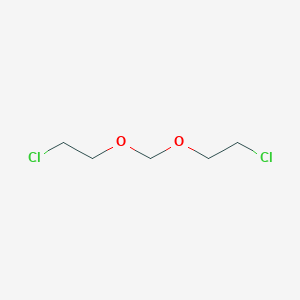
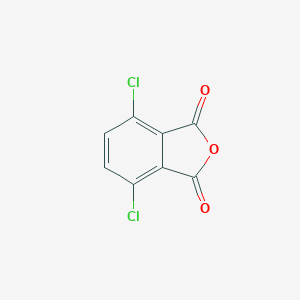
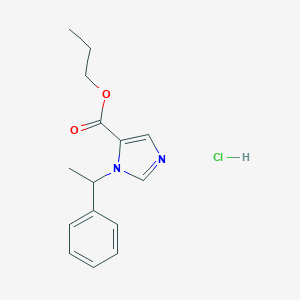
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
